molecular formula C26H20O6 B5243082 [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate

[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate

Cat. No.: B5243082
M. Wt: 428.4 g/mol
InChI Key: KTAVDHSUWDRJKY-UHFFFAOYSA-N
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Description

[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a phenylphenoxy group and an oxolane-2-carboxylate moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of various enzymes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-oxo-3-(4-phenylphenoxy)chromen-7-yl] oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O6/c27-25-21-13-12-20(32-26(28)22-7-4-14-29-22)15-23(21)30-16-24(25)31-19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,22H,4,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVDHSUWDRJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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